molecular formula C9H20O B3055773 4,5,5-Trimethyl-1-hexanol CAS No. 66793-75-7

4,5,5-Trimethyl-1-hexanol

Cat. No. B3055773
CAS RN: 66793-75-7
M. Wt: 144.25 g/mol
InChI Key: IECJUMYEWJOKHM-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-1-hexanol is a compound with the formula C9H20O and a molar mass of 144.258 . It is a branched chain saturated alcohol . It is commonly used as a fragrance ingredient .


Molecular Structure Analysis

The molecular structure of 4,5,5-Trimethyl-1-hexanol consists of a hexanol backbone with three methyl groups attached to the fourth and fifth carbons . The InChI string representation of its structure is InChI=1S/C9H20O/c1-8(6-5-7-10)9(2,3)4/h8,10H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

4,5,5-Trimethyl-1-hexanol has a boiling point of 193-194°C and a density of 0.824 g/mL at 25°C . Its refractive index is 1.432 .

Scientific Research Applications

Use as a Fragrance Ingredient

A comprehensive toxicologic and dermatologic review of 3,5,5-trimethyl-1-hexanol, a close variant of 4,5,5-trimethyl-1-hexanol, details its use as a fragrance ingredient. This compound belongs to the fragrance structural group of branched chain saturated alcohols, characterized by a hydroxyl group and a carbon chain with methyl side chains. This review provides a detailed summary of all relevant toxicology and dermatology papers related to this fragrance ingredient (McGinty et al., 2010).

Impact on Combustion and Engine Performance

In a study examining the effects of 1-Hexanol, a structurally similar alcohol to 4,5,5-trimethyl-1-hexanol, it was found that adjusting fuel injection time can significantly improve the combustion, performance, and emission characteristics of a compression ignition (CI) engine. This suggests potential applications in enhancing engine efficiency and reducing emissions (Santhosh & Kumar, 2021).

Enhancement in Heat and Mass Transfer

Alcoholic additives like 3,5,5-trimethyl-1-hexanol have been used to enhance the heat and mass transfer in absorption chillers. They reduce the surface tension of aqueous lithium bromide solutions, leading to better wetting of the tube bundle in the absorber and triggering Marangoni convection. This study highlights the importance of understanding the adsorption mechanisms of such additives at the interface of water drops (Lonardi & Luke, 2019).

Influence on Phase Behavior in Aqueous Solutions

The presence of 1-hexanol, structurally similar to 4,5,5-trimethyl-1-hexanol, was found to significantly affect the phase behavior of aqueous solutions of certain surfactants. This could have implications in the development of new formulations in pharmaceuticals and cosmetics, as the phase behavior of mixtures is critical in these industries (Liu et al., 2018).

Sustainable Biofuel Applications

Studies on 1-hexanol, a structurally related alcohol, suggest its potential as a sustainable biofuel. It has a higher cetane number and energy density compared to other bio-alcohols, making it an attractive fuel for diesel engines. This research opens avenues for the use of similar alcohols in sustainable energy solutions (Poures et al., 2017).

Association in Mixtures and Impact on Physical Properties

The association of 1-hexanol in mixtures with n-hexane was studied, providing insights into the behavior of alcohol mixtures and their impact on physical properties like dielectric effects and spectroscopy. This information is vital for designing industrial processes involving such mixtures (Orzechowski & Czarnecki, 2019).

Analysis of Sustainability Metrics in Chemical Processes

The catalytic production of higher alcohols from ethanol, involving compounds like 2-ethyl-1-hexanol, was analyzed using sustainability metrics. This study highlights the importance of sustainable practices in chemical manufacturing, paving the way for environmentally friendly methods (Patel et al., 2015).

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-1-hexanol is not explicitly stated in the literature. As a fragrance ingredient, it likely interacts with olfactory receptors to produce a scent .

Safety and Hazards

When handling 4,5,5-Trimethyl-1-hexanol, avoid contact with skin, eyes, and clothing. Ensure adequate ventilation and remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Take precautionary measures against static discharges .

properties

IUPAC Name

4,5,5-trimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(6-5-7-10)9(2,3)4/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJUMYEWJOKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439518
Record name 4,5,5-TRIMETHYL-1-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5-Trimethyl-1-hexanol

CAS RN

66793-75-7
Record name 4,5,5-TRIMETHYL-1-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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